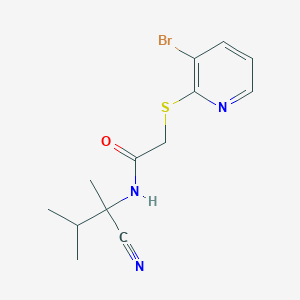

2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

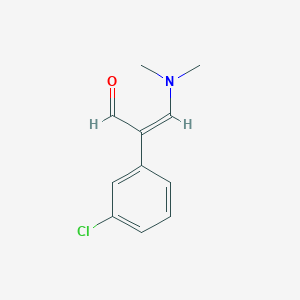

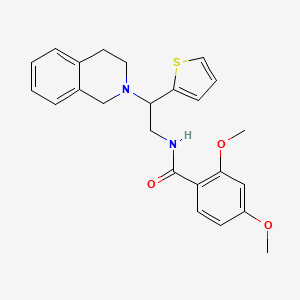

“2-(3-Bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide” is a chemical compound with the molecular formula C13H16BrN3OS and a molecular weight of 342.26. It contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aliphatic), 1 sulfide, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a variety of functional groups and bonds. It contains a bromopyridinyl group, a sulfanyl group, a cyano group, and a methylbutan-2-yl group .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various heterocyclic compounds incorporating sulfamoyl moieties, indicating its versatility in creating antimicrobial agents. For example, the study by Darwish et al. (2014) highlighted the synthesis of new heterocyclic compounds suitable for antimicrobial use, incorporating a sulfamoyl moiety through versatile, readily accessible N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives. These compounds were synthesized through various reactions, including cycloaddition and treatment with elemental sulfur, leading to promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antimicrobial Activity and Quantum Calculations

Further research by Fahim and Ismael (2019) delved into the antimicrobial activities of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds demonstrated significant antimicrobial effects, with computational calculations providing a solid correlation between experimental and theoretical data, thereby confirming the potential of these novel compounds in antimicrobial applications (Fahim & Ismael, 2019).

Intramolecular Cyclization Studies

Savchenko et al. (2020) explored the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of pyridin-2(1H)-ones. These studies on bromination, nitration, and alkylation processes have expanded the chemical utility of the compound, demonstrating its role in generating diverse heterocyclic structures with potential biological activity (Savchenko et al., 2020).

Corrosion Inhibition Research

Yıldırım and Cetin (2008) conducted a study focusing on the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for corrosion inhibition. These compounds exhibited significant potential in preventing corrosion in acidic and mineral oil mediums, highlighting the compound's application beyond biological activities, extending to materials science and engineering (Yıldırım & Cetin, 2008).

Antiviral and Virucidal Activities

Research by Wujec et al. (2011) on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their potential in reducing viral replication against human adenovirus type 5 and ECHO-9 virus, marking a significant step towards developing new antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Propiedades

IUPAC Name |

2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN3OS/c1-9(2)13(3,8-15)17-11(18)7-19-12-10(14)5-4-6-16-12/h4-6,9H,7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEJMPDQQAHNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)CSC1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromopyridin-2-YL)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)

![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenylphenyl)propanamide](/img/structure/B2936616.png)

![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(1-Methylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936631.png)